molecular formula C17H12ClN3O4S B1345819 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid CAS No. 1142202-91-2

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid

Cat. No. B1345819
M. Wt: 389.8 g/mol
InChI Key: YMNILFAUXNGGFI-UHFFFAOYSA-N
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Description

This compound is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It shows no significant activity against other TRPMs .


Molecular Structure Analysis

The molecular formula of the compound is CHClO . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .


Chemical Reactions Analysis

The compound has been found to exhibit remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that it may be a drug candidate for treating neurodegenerative disorders .


Physical And Chemical Properties Analysis

The compound has a linear formula of ClC6H4OC6H4CO2H . Its CAS number is 21120-67-2 and its MDL number is MFCD01862494 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been a subject of interest primarily in chemical synthesis and structural analysis. A study by Azeez and Hamad (2017) details the synthesis of a new series of compounds containing the 1,3,4-thiadiazole unit, which is a key structural component in the target compound. The study emphasizes the spectroscopic identification of these compounds, outlining their potential for further chemical and pharmacological research (Azeez & Hamad, 2017).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds related to 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis for Antimicrobial and Anti-inflammatory Purposes

The compound's derivatives have been synthesized with a focus on potential antimicrobial and anti-inflammatory applications. Kumar (2022) synthesized substituted thiadiazole pyrazolene anthranilic acid derivatives, some of which showed significant anti-inflammatory and analgesic activities (Kumar, 2022). This indicates a potential pharmacological interest in the compound's framework for developing new therapeutic agents.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . It should be handled with adequate ventilation and personal protective equipment .

properties

IUPAC Name

4-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-11-3-7-13(8-4-11)25-9-14-20-21-16(26-14)15(22)19-12-5-1-10(2-6-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNILFAUXNGGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127073
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid

CAS RN

1142202-91-2
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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